[1,3]Thiazolo[4,5-c][1,2]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c][1,2]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2OS/c1-3-4(6-7-1)5-2-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVADCZCZJDFKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NO1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576552 | |
| Record name | [1,3]Thiazolo[4,5-c][1,2]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141765-04-0 | |
| Record name | [1,3]Thiazolo[4,5-c][1,2]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies For 1 2 Thiazolo 4,5 C 1 3 Oxazole and Its Derivatives
Cyclization-Based Synthetic Routes
Cyclization reactions are a fundamental tool in heterocyclic synthesis, allowing for the formation of the ring system from a pre-functionalized acyclic or cyclic precursor.
Heteroatom-directed cyclization reactions often involve the intramolecular reaction of a nucleophilic heteroatom with an electrophilic center to form the heterocyclic ring. In the context of mdpi.comtandfonline.comThiazolo[4,5-c] mdpi.comrsc.orgoxazole (B20620) synthesis, this could involve the formation of either the thiazole (B1198619) or the isoxazole (B147169) ring as the final step.
One plausible approach involves the cyclization of a functionalized thiazole precursor. For instance, a 4-amino-5-halothiazole could be reacted with a carbonyl compound to form an intermediate that, upon oximation and subsequent intramolecular cyclization, would yield the fused isoxazole ring. Conversely, starting from a functionalized isoxazole, such as a 4-amino-5-mercaptoisoxazole, cyclization with an appropriate two-carbon electrophile could construct the fused thiazole ring. The synthesis of related isoxazolo[4,5-b]pyridines has been achieved through the intramolecular nucleophilic substitution of a nitro group, a strategy that could potentially be adapted. nih.gov
A key consideration in these cyclizations is the regioselectivity of the ring closure, which will be dictated by the nature and position of the substituents on the starting heterocycle.
Annulation strategies involve the construction of a new ring onto a pre-existing one. For the synthesis of mdpi.comtandfonline.comThiazolo[4,5-c] mdpi.comrsc.orgoxazole, this could entail either the annulation of an oxazole ring onto a thiazole core or vice versa.
Drawing inspiration from the synthesis of thiazolo[4,5-b]pyridines, one could envision a strategy starting with a functionalized thiazole. For example, a 4,5-disubstituted thiazole bearing appropriate functional groups could undergo a condensation and cyclization sequence to build the fused isoxazole ring. nih.gov A study on the synthesis of thiazolo[4,5-e]benzoisoxazoles utilized a ketone to α-bromoketone to thiazole sequence, which could be conceptually applied. nih.gov
A metal-free [2 + 2 + 1] annulation of alkynes, nitriles, and an oxygen atom source, mediated by a hypervalent iodine reagent, has been used to synthesize highly substituted oxazoles and could be a potential, albeit more complex, route to explore for the construction of the oxazole portion of the fused system.
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates.
A potential multicomponent strategy for the synthesis of mdpi.comtandfonline.comThiazolo[4,5-c] mdpi.comrsc.orgoxazole derivatives could involve the reaction of a β-ketothioamide, a hydroxylamine (B1172632) derivative, and a suitable third component that facilitates the cyclization and fusion of the two rings. MCRs have been successfully employed for the synthesis of various thiazole and isoxazole derivatives. rsc.org For instance, a versatile multi-component one-pot thiazole synthesis has been described, which could be adapted by choosing appropriate starting materials to lead to the fused system.
The synthesis of fused isoxazoles has also been achieved through sequential Ugi/intramolecular nitrile oxide cycloaddition (INOC) reactions, highlighting the power of MCRs in constructing complex heterocyclic systems. A similar conceptual approach could be envisioned for the target scaffold.
Advanced Reaction Conditions and Catalytic Systems
The development of advanced reaction conditions and catalytic systems has revolutionized heterocyclic synthesis, enabling transformations that were previously challenging or impossible.
Transition metal catalysis offers a powerful toolkit for the formation of C-C and C-heteroatom bonds, which are crucial for the construction of the mdpi.comtandfonline.comThiazolo[4,5-c] mdpi.comrsc.orgoxazole ring system. Palladium- and copper-catalyzed cross-coupling reactions could be employed to introduce the necessary functional groups onto pre-formed thiazole or isoxazole rings, setting the stage for a subsequent cyclization reaction.
For example, a palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide has been used to prepare isoxazole derivatives. tandfonline.com Adapting this methodology with a suitably functionalized thiazole component could potentially lead to the desired fused product.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂/CuI | Terminal alkyne, Hydroxylamine, CO, Aryl iodide | Isoxazole derivative | Varies | tandfonline.com |
Table 1: Examples of Transition Metal-Catalyzed Reactions for Heterocycle Synthesis
The development of metal-free synthetic methods is of growing interest due to concerns about the cost and toxicity of transition metals. Several metal-free approaches to the synthesis of oxazoles and thiazoles have been reported and could be conceptually extended to the synthesis of the mdpi.comtandfonline.comThiazolo[4,5-c] mdpi.comrsc.orgoxazole system.
One such approach involves the use of hypervalent iodine reagents to mediate oxidative cyclizations. For instance, the reaction of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide in the presence of a strong base has been shown to regioselectively produce 2,4,5-trisubstituted oxazoles in a transition-metal-free manner.
Furthermore, domino reactions under mild, metal-free conditions have been developed for the synthesis of fused-thiazole derivatives, which could serve as a blueprint for the construction of the target scaffold.
| Reagent | Reactants | Product | Conditions | Reference |
| PhIO/TfOH | Alkyne, Nitrile | 2,4-Disubstituted oxazole | Metal-free | |
| t-BuOK | 1,3-Diyne, N,O-bis(trimethylsilyl)acetamide | 2,4,5-Trisubstituted oxazole | Metal-free |
Table 2: Examples of Metal-Free Transformations for Oxazole Synthesis
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. abap.co.in This technology is particularly well-suited for the synthesis of heterocyclic compounds.
In the context of isoxazole synthesis, microwave irradiation has been successfully employed in the reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride. zenodo.org For instance, the synthesis of 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones has been achieved in a matter of minutes under microwave conditions, a significant improvement over conventional heating. zenodo.org Another key application is the synthesis of isoxazole derivatives from chalcones, where the α,β-unsaturated ketone system readily undergoes cyclization with hydroxylamine under microwave irradiation. nveo.org This approach benefits from rapid heating and enhanced reaction rates. nveo.orgabap.co.in
While no specific protocols for nveo.orgzenodo.orgThiazolo[4,5-c] nveo.orgnih.govoxazole exist, one could hypothesize a microwave-assisted approach starting from a suitably functionalized thiazole precursor. For example, a thiazole derivative bearing a 1,3-dicarbonyl moiety at the 4- and 5-positions could potentially undergo rapid, microwave-promoted cyclization with hydroxylamine to form the desired fused isoxazole ring.
Table 1: Examples of Microwave-Assisted Isoxazole Synthesis
| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| 1,3-Propanediones, Hydroxylamine hydrochloride | 3-[3-(2-Hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one derivatives | Ethanol (B145695), Microwave (680W), 2.5 min | 72 | zenodo.org |
| Chalcones, Hydroxylamine | Isoxazole derivatives | Microwave irradiation | High | nveo.org |
| 3-Substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles, (Z)-2-chloro-N-hydroxynicotinimidoyl chloride | 3-(2-Chloropyridin-3-yl)-5-(((3-substituted phenyl isoxazol-5-yl)methoxy)methyl)isoxazoles | NaHCO3, THF/water, Microwave | 31-92 | nih.gov |
Stereoselective Synthesis of Substitutednveo.orgzenodo.orgThiazolo[4,5-c]nveo.orgnih.govoxazole Systems
The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. While there is no literature on the stereoselective synthesis of the nveo.orgzenodo.orgThiazolo[4,5-c] nveo.orgnih.govoxazole system, general principles can be drawn from the synthesis of related chiral heterocycles.
For the target molecule, chiral centers could be introduced either on the thiazole or the isoxazole portion, or on substituents attached to the fused ring system. A potential strategy would involve a diastereoselective 1,3-dipolar cycloaddition reaction. For instance, a chiral nitrone could react with a prochiral alkene substituent on a thiazole ring. The inherent chirality of the nitrone could direct the stereochemical outcome of the cycloaddition, leading to the formation of a specific diastereomer of the resulting fused isoxazolidine (B1194047) ring, which could then be oxidized to the isoxazole.
Microwave-assisted 1,3-dipolar cycloadditions have been reported to proceed with regioselectivity to provide isoxazolidine derivatives, in some cases as inseparable mixtures of endo-exo diastereomers. beilstein-archives.org Further research would be needed to develop catalysts or chiral auxiliaries that could control the facial selectivity of such a cycloaddition to yield a single enantiomer of a substituted nveo.orgzenodo.orgThiazolo[4,5-c] nveo.orgnih.govoxazole derivative.
Combinatorial Synthesis and Library Generation ofnveo.orgzenodo.orgThiazolo[4,5-c]nveo.orgnih.govoxazole Analogs
Combinatorial chemistry allows for the rapid synthesis of large numbers of related compounds, known as libraries, which can be screened for biological activity. wikipedia.org This approach is invaluable in drug discovery.
Although no combinatorial libraries of nveo.orgzenodo.orgThiazolo[4,5-c] nveo.orgnih.govoxazole have been reported, methodologies for the library synthesis of isoxazoles are established. nih.govresearchgate.net A common strategy involves solid-phase synthesis, where one of the reactants is attached to a polymer bead. For example, 3-substituted phenyl-5-isoxazolecarboxaldehydes have been used as starting points for the generation of isoxazole-based libraries through reactions like the Baylis-Hillman reaction, Michael addition, and reductive amination. nih.gov Another approach is the positional scanning library method, which allows for the systematic evaluation of different functional groups at various positions on the molecular scaffold. nih.gov
To generate a library of nveo.orgzenodo.orgThiazolo[4,5-c] nveo.orgnih.govoxazole analogs, one could envision a multi-component reaction strategy. A plausible approach would be to start with a diverse set of substituted thiazole precursors. These could then be subjected to a reaction sequence to build the isoxazole ring, incorporating different building blocks at each step to introduce structural diversity. For example, a library of thiazoles with varying substituents at the 2-position could be reacted with a set of different 1,3-dicarbonyl compounds and hydroxylamine to generate a library of the final fused products.
Mechanistic Investigations Of 1 2 Thiazolo 4,5 C 1 3 Oxazole Formation and Transformations
Proposed Reaction Pathways for Fused Ring Assembly
The assembly of the fused clockss.orgnih.govthiazolo[4,5-c] clockss.orgnih.govoxazole (B20620) ring system can be approached through various synthetic strategies, each with its own proposed reaction pathway. A common conceptual approach involves the sequential or concerted formation of the thiazole (B1198619) and oxazole rings from a suitably functionalized precursor.
One plausible pathway initiates with the construction of the thiazole ring, followed by the annulation of the oxazole ring. For instance, a substituted aminothiazole can serve as a key precursor. The reaction pathway would likely involve the acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the oxazole ring. The specific reagents and conditions would dictate the precise mechanism, which could proceed through a series of addition-elimination steps.
Alternatively, the synthesis could commence with a pre-formed oxazole ring, onto which the thiazole ring is fused. This approach might start with an oxazole derivative bearing functional groups amenable to thiazole synthesis, such as a vicinal amino and a reactive carbonyl or carboxyl group. The reaction with a sulfur-containing reagent, like Lawesson's reagent or phosphorus pentasulfide, could then facilitate the thionation and subsequent cyclization to form the thiazole portion of the fused system. clockss.org
A third general strategy involves the concomitant formation of both heterocyclic rings from a linear precursor. This would likely involve a cascade reaction, where a series of intramolecular cyclizations are triggered by a single synthetic operation. Such a pathway would require a carefully designed substrate with the appropriate functional groups positioned to facilitate the desired ring closures in a regioselective manner.
Elucidation of Key Intermediates and Transition States inclockss.orgnih.govThiazolo[4,5-c]clockss.orgnih.govoxazole Syntheses
The elucidation of key intermediates and transition states in the synthesis of clockss.orgnih.govthiazolo[4,5-c] clockss.orgnih.govoxazole is critical for optimizing reaction conditions and understanding the factors that control the reaction's outcome. While direct experimental observation of transient species can be challenging, their existence is often inferred from trapping experiments, spectroscopic analysis of reaction mixtures, and computational modeling.
In pathways involving the cyclization of an acylated aminothiazole, an N-acylaminothiazole would be a stable, isolable intermediate. The subsequent cyclization to form the oxazole ring likely proceeds through a tetrahedral intermediate formed by the intramolecular attack of the thiazole nitrogen or sulfur on the acyl carbonyl group. The transition state for this cyclization step would involve a significant degree of bond formation and breaking, and its energy would be a key determinant of the reaction rate.
For syntheses starting from an oxazole precursor, thioamide intermediates are often proposed. For example, the reaction of an amino-oxazole with an isothiocyanate would generate a thiourea (B124793) derivative. clockss.org This thiourea can then undergo intramolecular cyclization. The transition state for this step would involve the nucleophilic attack of the oxazole ring nitrogen or oxygen onto the thiocarbonyl group. Computational studies can provide valuable insights into the geometry and energy of these transition states, helping to rationalize the observed regioselectivity of the cyclization.
Understanding Rearrangement Reactions within theclockss.orgnih.govThiazolo[4,5-c]clockss.orgnih.govoxazole Scaffold
The clockss.orgnih.govthiazolo[4,5-c] clockss.orgnih.govoxazole scaffold, once formed, may be susceptible to various rearrangement reactions, leading to the formation of isomeric structures. These rearrangements can be thermally or photochemically induced and are often driven by the relief of ring strain or the formation of a more thermodynamically stable aromatic system.
One potential rearrangement is a Dimroth-type rearrangement, which is common in heterocyclic systems. This would involve the opening of one of the heterocyclic rings, followed by rotation and re-cyclization to give a different fused system. For instance, the oxazole ring could open to form a vinyl-substituted thiazole intermediate, which could then re-close to form an isomeric thiazolo-oxazole or a different heterocyclic system altogether.
Another possibility is a photo-induced rearrangement. The absorption of UV light could promote the molecule to an excited state, where different reaction pathways become accessible. This could lead to skeletal rearrangements and the formation of novel heterocyclic structures. The specific outcome of such a rearrangement would depend on the substitution pattern of the clockss.orgnih.govthiazolo[4,5-c] clockss.orgnih.govoxazole ring.
It is also worth noting that rearrangements of related oxazole-containing heterocycles, such as the Wasserman rearrangement, have been studied. nih.gov This type of rearrangement involves the reaction with singlet oxygen and could potentially be a transformation pathway for the clockss.orgnih.govthiazolo[4,5-c] clockss.orgnih.govoxazole system under aerobic and photolytic conditions, leading to the formation of an imide-containing product. The increased aromaticity of the thiazole ring compared to the oxazole ring might influence the rate and feasibility of such rearrangements. nih.gov
Kinetic and Thermodynamic Aspects of Chemical Transformations
The chemical transformations of clockss.orgnih.govthiazolo[4,5-c] clockss.orgnih.govoxazole, including its synthesis and any subsequent rearrangements, are governed by both kinetic and thermodynamic principles.
Kinetic Control: The formation of the fused ring system is often under kinetic control, meaning the major product is the one that is formed the fastest. The rate of the reaction is determined by the activation energy of the rate-determining step. For example, in a multi-step synthesis, the cyclization step is often the rate-determining step. The nature of the substituents on the starting materials can significantly influence the activation energy by either stabilizing or destabilizing the transition state. The choice of solvent and catalyst can also play a crucial role in modulating the reaction kinetics.
For instance, in rearrangement reactions, the driving force is often the formation of a more thermodynamically stable isomer. A less stable, kinetically formed product may rearrange to a more stable, thermodynamically favored product upon heating or prolonged reaction times. Understanding the interplay between kinetics and thermodynamics is essential for controlling the outcome of chemical reactions involving the clockss.orgnih.govthiazolo[4,5-c] clockss.orgnih.govoxazole scaffold.
Spectroscopic and Chromatographic Techniques for Structural Elucidation Of 1 2 Thiazolo 4,5 C 1 3 Oxazole Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For analogs of neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole (B20620), a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the fused ring system.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole analogs would provide key information about the number, environment, and connectivity of protons in the molecule. The chemical shifts of the protons are highly dependent on their electronic environment, which is influenced by the heteroatoms in the fused rings and any substituents present.
For a hypothetical unsubstituted neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole, one would expect to observe signals for the aromatic protons on the thiazole (B1198619) and isoxazole (B147169) rings. Based on data from related heterocyclic systems, the proton on the isoxazole ring is anticipated to appear at a distinct chemical shift. For instance, in a related isomer, neliti.comresearchgate.netThiazolo[5,4-d] neliti.comresearchgate.netoxazole, the oxazole C-H proton gives a distinct singlet in the range of δ 8.2–8.4 ppm. Similar characteristic shifts would be expected for the protons on the neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole core. The coupling constants (J-values) between adjacent protons would provide valuable information about their spatial relationships.
Table 1: Predicted ¹H NMR Data for a Hypothetical Substituted neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole Analog
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Thiazole) | 7.5 - 8.0 | s | - |
| H-5 (Isoxazole) | 8.0 - 8.5 | s | - |
| Substituent Protons | Dependent on substituent | - | - |
Note: These are predicted values and would vary based on the specific substituents and the solvent used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in an analog of neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole would give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to electronegative atoms like nitrogen, oxygen, and sulfur.
In the case of the related isomer, neliti.comresearchgate.netThiazolo[5,4-d] neliti.comresearchgate.netoxazole, the thiazole C-2 carbon appears at a downfield chemical shift of 165–168 ppm, while the oxazole C-5 is observed at 155–158 ppm. Similar characteristic resonances would be anticipated for the carbon atoms of the neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole ring system. The signals for the bridgehead carbons, where the two rings are fused, would also have distinctive chemical shifts.
Table 2: Predicted ¹³C NMR Data for a Hypothetical Substituted neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole Analog
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Thiazole) | 160 - 170 |
| C-4 (Bridgehead) | 140 - 150 |
| C-5 (Isoxazole) | 150 - 160 |
| C-7a (Bridgehead) | 110 - 120 |
| Substituent Carbons | Dependent on substituent |
Note: These are predicted values and would vary based on the specific substituents and the solvent used.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For analogs of neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole, the IR spectrum would exhibit absorption bands corresponding to the stretching and bending vibrations of the C=N, C=C, C-S, and C-O bonds within the fused heterocyclic core.
For example, a strong absorption band around 1670 cm⁻¹ is characteristic of a C=N stretch, which is present in both the thiazole and isoxazole rings. The C-O-C asymmetric stretch of the isoxazole ring would likely appear in the region of 1250 cm⁻¹. The presence and position of bands corresponding to any substituents (e.g., C=O, N-H, O-H, C-H) would also be readily identifiable.
Table 3: Predicted IR Absorption Bands for a neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole Analog
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=N Stretch | ~1670 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Weak |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| C-S Stretch | 700 - 600 | Medium to Weak |
Note: The exact positions and intensities of the bands can be influenced by the molecular structure and any intermolecular interactions.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For an analog of neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fused neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole ring system would be expected to exhibit characteristic fragmentation pathways under electron impact (EI) or other ionization methods. The cleavage of the rings and the loss of small neutral molecules (e.g., CO, HCN, S) would lead to fragment ions that can be used to deduce the structure of the parent molecule. For instance, the mass spectrum of a related unsubstituted isomer showed a [M+H]⁺ peak at m/z 127.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole analog would correspond to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals (e.g., π → π* transitions).
The λmax (wavelength of maximum absorbance) and the molar absorptivity (ε) are characteristic of the chromophoric system. The fused aromatic nature of the neliti.comresearchgate.netThiazolo[4,5-c] neliti.comrdd.edu.iqoxazole core would result in characteristic UV absorption bands. The position and intensity of these bands would be sensitive to the nature and position of any substituents on the ring system. For example, the introduction of auxochromes or chromophores would lead to predictable shifts in the absorption maxima.
Elemental Analysis for Compositional Verification
In the synthesis of related heterocyclic systems, such as thiazolo[4,5-e] nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine derivatives, elemental analysis has been routinely employed to validate the final products. For instance, the analysis of a bromo-substituted derivative with the formula C₁₀H₅BrN₆OS showed experimental values of C, 39.48%; H, 2.11%; N, 17.88%, which were in close agreement with the calculated values of C, 39.60%; H, 2.05%; N, 17.76%. rsc.org Similarly, a chloro-substituted analog (C₁₁H₇ClN₆S) yielded analytical results of C, 46.60%; H, 2.49%; N, 20.83%, consistent with the calculated percentages of C, 46.77%; H, 2.42%; N, 20.98%. rsc.org
The synthesis of other complex heterocyclic structures also relies on this technique. For example, in the preparation of novel isoxazole derivatives, the elemental analysis for a compound with the formula C₁₁H₉ClN₄O₃ resulted in found values of C, 47.11%; H, 3.29%; N, 19.94%, which closely matched the calculated values of C, 47.07%; H, 3.23%; N, 19.96%. rsc.org Another isoxazole derivative with the formula C₁₁H₁₀N₄O₃ showed found values of C, 54.19%; H, 4.91%; N, 22.12%, compared to the calculated C, 53.66%; H, 4.09%; N, 22.75%. rsc.org
These examples underscore the importance of elemental analysis in confirming the successful synthesis of complex heterocyclic molecules, a practice that is directly applicable to the verification of novel nih.govwvu.eduThiazolo[4,5-c] nih.govnih.govoxazole analogs.
Table 1: Representative Elemental Analysis Data for Related Heterocyclic Compounds
| Compound Class | Molecular Formula | Calculated (%) | Found (%) | Reference |
| Thiazolotriazolopyrimidine | C₁₀H₅BrN₆OS | C: 39.60, H: 2.05, N: 17.76 | C: 39.48, H: 2.11, N: 17.88 | rsc.org |
| Thiazolotriazolopyrimidine | C₁₁H₇ClN₆S | C: 46.77, H: 2.42, N: 20.98 | C: 46.60, H: 2.49, N: 20.83 | rsc.org |
| Isoxazole Derivative | C₁₁H₉ClN₄O₃ | C: 47.07, H: 3.23, N: 19.96 | C: 47.11, H, 3.29, N: 19.94 | rsc.org |
| Isoxazole Derivative | C₁₁H₁₀N₄O₃ | C: 53.66, H: 4.09, N: 22.75 | C: 54.19, H, 4.91, N: 22.12 | rsc.org |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential tools in the workflow of synthesizing and characterizing nih.govwvu.eduThiazolo[4,5-c] nih.govnih.govoxazole analogs. These methods are employed to monitor the progress of chemical reactions, assess the purity of the final products, and to isolate the desired compounds from complex mixtures.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor reactions and determine the purity of a compound. The choice of eluent system, typically a mixture of a polar and a non-polar solvent, is crucial for achieving good separation. For many heterocyclic compounds, mixtures of ethyl acetate (B1210297) and hexane (B92381) are commonly used. wvu.eduresearchgate.netscipublications.com The ratio of these solvents is adjusted to optimize the retardation factor (Rf) values of the components in the mixture. For instance, different ratios of hexane to ethyl acetate (e.g., 7:3, 6:4, 5:5) result in different Rf values, allowing for effective monitoring of product formation and the disappearance of starting materials. scipublications.com
Column Chromatography is the standard method for the purification of synthesized compounds on a larger scale. The choice of stationary phase, most commonly silica (B1680970) gel, and the mobile phase (eluent) is guided by preliminary TLC analysis. For the purification of thiazolo-fused bridged isoquinolones, an automated flash column chromatography system with a gradient of ethyl acetate in heptane (B126788) (20-80%) has been successfully used. nih.gov In the synthesis of other related heterocycles, eluent systems such as 15% ethanol (B145695) in methylene (B1212753) chloride or various ratios of ethyl acetate in pet ether have been employed. wvu.edumdpi.com
High-Performance Liquid Chromatography (HPLC) offers a more precise and quantitative method for purity assessment. For the analysis of a novel indole-thiazole derivative, a validated HPLC-UV method utilized a C18 column with a mobile phase of acetonitrile (B52724) and acidified water (0.05% trifluoroacetic acid) in an 85:15 v/v ratio. nih.gov The method demonstrated good linearity, accuracy, and precision, with a tailing factor within the desirable range, indicating good peak symmetry. nih.gov The purity of thiazole-fused quinazolinones has been determined to be greater than 96% using a C18 column with a water/acetonitrile gradient.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral molecules. For the enantioseparation of 3-carboxamido-5-aryl isoxazole derivatives, polysaccharide-based chiral stationary phases like Chiralpak® AD-H have been used with ethanol as a co-solvent. wvu.edu This technique has proven effective for the small-scale preparative separation of enantiomers with high purity.
Table 2: Representative Chromatographic Conditions for the Analysis of Related Heterocyclic Compounds
| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |
| TLC | Silica Gel | Hexane:Ethyl Acetate (7:3, 6:4, 5:5) | Reaction Monitoring, Purity Check | scipublications.com |
| Column Chromatography | Silica Gel | Ethyl Acetate/Heptane (20-80% gradient) | Purification | nih.gov |
| Column Chromatography | Silica Gel | Pet Ether/Ethyl Acetate | Purification | mdpi.com |
| HPLC | C18 | Acetonitrile:Water (0.05% TFA) (85:15) | Purity Determination, Quantification | nih.gov |
| HPLC | C18 | Water/Acetonitrile (gradient) | Purity Determination | |
| SFC | Chiralpak® AD-H | CO₂/Ethanol | Enantioseparation | wvu.edu |
Computational Chemistry and Theoretical Studies On 1 2 Thiazolo 4,5 C 1 3 Oxazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
No specific Density Functional Theory (DFT) studies onthiazolo[4,5-c]oxazole have been identified in the surveyed literature. Such a study would typically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry of the compound. The output of these calculations would provide key information such as bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule's lowest energy conformation. Furthermore, electronic properties like the dipole moment and the distribution of atomic charges would be determined, yielding insights into the molecule's polarity and the reactivity of different atomic sites.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
There are no available studies that predict the spectroscopic parameters ofthiazolo[4,5-c]oxazole. A computational investigation would typically employ the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT, to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for the structural elucidation of newly synthesized compounds, as they can be compared with experimental data to confirm the correct chemical structure. The lack of such a study forthiazolo[4,5-c]oxazole means that theoretical NMR data is not available.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)
A detailed analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), forthiazolo[4,5-c]oxazole has not been found in the scientific literature. Such an analysis is fundamental to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity.
A hypothetical data table for such an analysis is presented below, which would typically be populated with energy values in electron volts (eV).
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Theoretical Insights into Reactivity and Selectivity of theThiazolo[4,5-c]oxazole System
Without FMO analysis or other computational studies, theoretical insights into the reactivity and selectivity of thethiazolo[4,5-c]oxazole system remain speculative. Computational methods such as the calculation of Fukui functions and dual descriptors could be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as radical reactions. This information is critical for designing synthetic routes and understanding the chemical behavior of the compound. At present, no such predictions have been published forthiazolo[4,5-c]oxazole.
Molecular Dynamics Simulations for Conformational Analysis
No molecular dynamics (MD) simulations for the conformational analysis ofthiazolo[4,5-c]oxazole appear to have been performed. MD simulations would provide a dynamic picture of the molecule's behavior over time, exploring its accessible conformations and the energy barriers between them. This is particularly important for molecules with flexible substituents, though the rigidity of the fused ring system ofthiazolo[4,5-c]oxazole might suggest a limited conformational landscape.
Computational Approaches for Reaction Mechanism Prediction
There is no available research on the computational prediction of reaction mechanisms involvingthiazolo[4,5-c]oxazole. Such studies would involve mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies. This would provide a detailed, step-by-step understanding of howthiazolo[4,5-c]oxazole might be synthesized or how it might react with other molecules.
In Silico Modeling for Molecular Interactions
In silico modeling studies, such as molecular docking, to investigate the interactions ofthiazolo[4,5-c]oxazole with biological macromolecules (e.g., proteins or nucleic acids) have not been reported. These studies are essential in the field of drug discovery to predict the binding affinity and mode of interaction of a ligand with a specific target. The absence of such studies means that the potential biological activity ofthiazolo[4,5-c]oxazole has not been computationally explored.
Chemical Reactivity and Derivatization Of 1 2 Thiazolo 4,5 C 1 3 Oxazole
Electrophilic Aromatic Substitution Reactions on the Fused System
The thiazole (B1198619) nucleus is generally more susceptible to electrophilic attack than oxazole (B20620). In thiazole itself, electrophilic substitution typically occurs at the C5 position, which is the most electron-rich. wikipedia.orgchemicalbook.com The nitrogen atom in the thiazole ring deactivates the C2 position towards electrophiles. Conversely, the oxazole ring is less reactive towards electrophilic substitution due to the higher electronegativity of its oxygen atom. However, the presence of activating groups can facilitate substitution, usually at the C5 position. chemmethod.com
For the fused nih.govwikipedia.orgThiazolo[4,5-c] nih.govnih.govoxazole system, predicting the exact site of electrophilic attack is complex. The electron-donating sulfur atom of the thiazole ring would likely direct electrophiles to the fused system. Computational modeling would be instrumental in determining the most probable sites for substitution.
Nucleophilic Addition and Substitution Reactions ofnih.govwikipedia.orgThiazolo[4,5-c]nih.govnih.govoxazole
The thiazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. When such reactions do occur, the C2 position is the most likely site of attack due to the inductive effect of the adjacent nitrogen atom. chemicalbook.com The oxazole ring is inherently more prone to nucleophilic attack, which can often lead to ring-opening. chemmethod.com
In the context of the nih.govwikipedia.orgThiazolo[4,5-c] nih.govnih.govoxazole scaffold, the oxazole moiety is the anticipated primary site for nucleophilic attack. The influence of the fused thiazole ring on the regioselectivity of such reactions warrants further experimental investigation.
Oxidation and Reduction Pathways
The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone under the action of strong oxidizing agents, although the ring itself is relatively stable. rsc.org The oxazole ring is also generally resistant to oxidation.
Reduction of both thiazole and oxazole rings is achievable, often requiring potent reducing agents, and can potentially lead to ring cleavage. The specific conditions required for the selective oxidation or reduction of the nih.govwikipedia.orgThiazolo[4,5-c] nih.govnih.govoxazole system remain to be elucidated through empirical studies.
Functionalization at Specific Ring Positions
The targeted introduction of functional groups onto the nih.govwikipedia.orgThiazolo[4,5-c] nih.govnih.govoxazole core would likely exploit the intrinsic reactivity differences between the constituent rings. A plausible strategy involves the deprotonation of the C2 position of the thiazole ring using a strong base to generate a nucleophilic center, which can then be quenched with a variety of electrophiles.
Synthetic Strategies for Substitutednih.govwikipedia.orgThiazolo[4,5-c]nih.govnih.govoxazole Derivatives
The construction of substituted nih.govwikipedia.orgThiazolo[4,5-c] nih.govnih.govoxazole derivatives would logically commence from appropriately functionalized thiazole or oxazole precursors, followed by a cyclization step to form the fused bicyclic system.
The synthesis of derivatives with substituents on the oxazole ring would likely involve the use of a pre-functionalized oxazole as a building block. For instance, a 4-amino-5-substituted oxazole could serve as a key intermediate for the subsequent annulation of the thiazole ring. While direct substitution on the oxazole ring is challenging, metalation-electrophile capture protocols could offer a viable route.
The thiazole portion of the molecule presents more straightforward opportunities for modification. As noted, the C2-position is amenable to deprotonation and subsequent functionalization. Furthermore, while the fused oxazole ring may be deactivating, electrophilic substitution could potentially be directed to the C5-position of the thiazole ring under carefully controlled conditions. Building the fused system from a pre-functionalized thiazole, such as a 4,5-disubstituted thiazole, represents a flexible approach to a diverse range of derivatives.
Peripheral Functionalization of the Fused System
The peripheral functionalization of the Thiazolo[4,5-c] charlotte.eduoxazole core is crucial for modulating its physicochemical properties and developing derivatives with specific functions. While direct experimental data on this exact scaffold is not abundant, functionalization strategies can be extrapolated from the known reactivity of thiazole and isoxazole (B147169) rings, as well as analogous fused heterocyclic systems.
Key approaches to functionalization include electrophilic substitution, C-H activation, and cross-coupling reactions. The electronic environment of the fused system, which results from the combination of the electron-deficient isoxazole ring and the thiazole ring, dictates the regioselectivity of these reactions. For instance, the sulfone group has been used as a versatile reactive tag in the related 2H-thiazolo[4,5-d] charlotte.edutriazole system, facilitating a variety of transformations including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.govrsc.org This highlights a promising strategy that could be adapted for the Thiazolo[4,5-c] charlotte.eduoxazole scaffold.
Modern synthetic methods offer powerful tools for derivatization. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, are highly effective for creating carbon-carbon and carbon-heteroatom bonds on heterocyclic cores. mdpi.com These methods could be applied to halogenated or triflated derivatives of Thiazolo[4,5-c] charlotte.eduoxazole to introduce a wide array of substituents. Furthermore, direct C-H bond functionalization is an increasingly important strategy for the efficient synthesis of complex molecules, and has been successfully applied to related structures like benzo nih.govnih.govthiazolo[2,3-c] charlotte.edunih.govtriazoles. nih.govnih.govresearchgate.net
Below is a table summarizing potential functionalization reactions applicable to the Thiazolo[4,5-c] charlotte.eduoxazole scaffold.
| Reaction Type | Reagents & Conditions | Potential Position of Functionalization | Rationale / Analogy |
| Halogenation | NBS, NCS, or Br₂ in an inert solvent | Thiazole ring (C-2 or C-5) | Common reaction for thiazoles to create handles for cross-coupling. |
| Nitration | HNO₃/H₂SO₄ | Likely deactivated due to fused oxazole | The electron-withdrawing nature of the isoxazole ring may hinder classical electrophilic aromatic substitution. |
| Sulfonylation | Chlorosulfonic acid | Thiazole or isoxazole ring | Introduction of a sulfonyl chloride group for sulfonamide synthesis. nih.gov |
| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid, Pd catalyst, base | At a pre-functionalized position (e.g., bromo-derivative) | A versatile method for introducing aryl and alkyl groups, widely used for heterocycles. mdpi.com |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | At a pre-functionalized position | For the introduction of alkynyl moieties, useful for extending conjugation or as a precursor for other groups. mdpi.com |
| C-H Arylation | Aryl halide, Pd catalyst, ligand | Direct functionalization of C-H bonds | An atom-economical method to introduce aryl groups without prior halogenation. nih.govresearchgate.net |
| N-Oxide Formation | m-CPBA or other peroxy acids | Thiazole nitrogen | N-oxides can be used to modify electronic properties and as intermediates for further functionalization. researchgate.net |
Design Principles for Novelbenchchem.combenchchem.comThiazolo[4,5-c]benchchem.comcharlotte.eduoxazole Scaffolds
The design of novel scaffolds based on the Thiazolo[4,5-c] charlotte.eduoxazole core is guided by principles of medicinal chemistry and materials science. The rigid, planar structure of this fused heterocycle makes it an attractive template for developing compounds that can interact with biological targets or exhibit specific electronic properties.
A key design principle is scaffold hopping , where the Thiazolo[4,5-c] charlotte.eduoxazole core is used as a bioisosteric replacement for other known chemical motifs in biologically active molecules. nih.gov The combination of thiazole and isoxazole rings provides a unique distribution of heteroatoms, offering specific hydrogen bonding patterns and dipole moments that can be exploited to enhance binding affinity and selectivity for protein targets. nih.gov
Another principle involves the strategic placement of functional groups to modulate the molecule's properties. For example, introducing polar groups can improve aqueous solubility, while lipophilic groups can enhance membrane permeability. The design of novel 1,3-oxazole sulfonamides as anticancer agents, for instance, relied on a rational drug design strategy to construct a library of compounds with varying substituents to optimize activity. nih.gov
Furthermore, the electronic properties of the scaffold can be fine-tuned. The introduction of electron-donating or electron-withdrawing groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in materials science, such as organic electronics.
The table below outlines key design principles for creating novel Thiazolo[4,5-c] charlotte.eduoxazole-based molecules.
| Design Principle | Strategy | Desired Outcome / Application | Example from Related Systems |
| Bioisosterism / Scaffold Hopping | Replace known pharmacophores (e.g., purine, benzimidazole) with the Thiazolo[4,5-c] charlotte.eduoxazole core. | Novel intellectual property, improved pharmacokinetic profile, altered selectivity. | 2H-Thiazolo[4,5-d] charlotte.edutriazole developed as a novel system for medicinal chemistry. nih.govrsc.org |
| Modulation of Physicochemical Properties | Introduce substituents to control solubility, lipophilicity (LogP), and metabolic stability. | Optimization of drug-like properties for better bioavailability and efficacy. | Fluorinated heterocycles are designed to increase lipophilicity and metabolic stability. mdpi.com |
| Target-Oriented Synthesis | Add functional groups that can form specific interactions (H-bonds, ionic, hydrophobic) with a biological target. | Increased potency and selectivity of inhibitors or agonists. | Design of 1,3-oxazole sulfonamides as tubulin polymerization inhibitors. nih.gov |
| Introduction of Reactive Moieties | Incorporate groups like sulfones or halides to serve as handles for further diversification or bioconjugation. | Creation of chemical probes, libraries for high-throughput screening, or antibody-drug conjugates. | A sulfone group on the ThTz scaffold enhances its utility as a leaving group. nih.gov |
| Electronic Tuning | Attach electron-donating or electron-withdrawing groups to modify the electronic character of the fused system. | Development of novel dyes, sensors, or organic semiconductor materials. | Asymmetric thiazolo[5,4-d]thiazole (B1587360) derivatives designed for molecular sensing applications. charlotte.edu |
By applying these principles, chemists can rationally design and synthesize new generations of Thiazolo[4,5-c] charlotte.eduoxazole derivatives with tailored properties for a wide range of applications in medicine and materials science.
Future Directions and Emerging Research Avenues In 1 2 Thiazolo 4,5 C 1 3 Oxazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies formdpi.comnih.govThiazolo[4,5-c]mdpi.commdpi.comoxazole
The synthesis of complex heterocyclic frameworks is increasingly guided by the principles of green and sustainable chemistry. nih.govbenthamdirect.com Future efforts in the synthesis of mdpi.comnih.govthiazolo[4,5-c] mdpi.commdpi.comoxazole (B20620) and its derivatives will likely move away from traditional, often harsh, reaction conditions towards more eco-friendly and efficient approaches.
One of the most promising of these is flow chemistry . This technology, which involves performing reactions in a continuous stream rather than a flask, offers numerous advantages over batch synthesis, including enhanced reaction efficiency, improved safety, and greater scalability. mdpi.comnih.gov The application of flow chemistry could significantly accelerate the synthesis of a mdpi.comnih.govthiazolo[4,5-c] mdpi.commdpi.comoxazole library, enabling more rapid exploration of its chemical space. For instance, a multi-step synthesis that might take days in a traditional lab could potentially be telescoped into a single, continuous flow process. nih.gov
Another key area of development is the use of unconventional activation methods . Microwave-assisted and ultrasound-promoted syntheses are expected to play a significant role. eurekaselect.comnih.gov These techniques can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. Furthermore, the exploration of green solvents and solvent-free reaction conditions will be crucial in minimizing the environmental impact of synthetic processes. benthamdirect.comeurekaselect.com The use of water as a solvent, for example, is a highly desirable goal in green chemistry. nso-journal.org
Biocatalysis , the use of enzymes to catalyze chemical reactions, also presents a compelling avenue for the sustainable synthesis of mdpi.comnih.govthiazolo[4,5-c] mdpi.commdpi.comoxazole derivatives. Enzymes offer unparalleled selectivity and can operate under mild conditions, reducing the need for protecting groups and minimizing waste. nih.gov
| Sustainable Synthetic Technique | Potential Advantages for mdpi.comnih.govThiazolo[4,5-c] mdpi.commdpi.comoxazole Synthesis |
| Flow Chemistry | Increased efficiency, enhanced safety, scalability, potential for automation. mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, uniform heating. eurekaselect.comnih.gov |
| Ultrasound-Promoted Synthesis | Enhanced reaction rates, improved mass transfer. eurekaselect.com |
| Green Solvents/Solvent-Free | Reduced environmental impact, improved safety. benthamdirect.com |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov |
Exploration of Unconventional Reaction Pathways for Functionalization
Beyond the initial synthesis of the mdpi.comnih.govthiazolo[4,5-c] mdpi.commdpi.comoxazole core, the ability to selectively functionalize this scaffold is paramount for exploring its structure-activity relationships. Future research will likely focus on moving beyond classical functionalization methods and embracing more innovative and efficient strategies.
C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-X bonds, thus avoiding the need for pre-functionalized starting materials. springerprofessional.denih.gov This approach could enable the late-stage diversification of the mdpi.comnih.govthiazolo[4,5-c] mdpi.commdpi.comoxazole scaffold, providing rapid access to a wide range of derivatives. acs.org
Visible-light photoredox catalysis is another rapidly developing area with immense potential. mdpi.comnih.gov This technique utilizes light energy to drive chemical reactions under mild conditions, enabling transformations that are often difficult to achieve through traditional thermal methods. tandfonline.comchim.it The application of photoredox catalysis could open up new avenues for the alkylation, arylation, and other functionalizations of the mdpi.comnih.govthiazolo[4,5-c] mdpi.commdpi.comoxazole ring system.
Multicomponent reactions (MCRs) offer a highly efficient means of generating molecular complexity in a single step. perusall.comnih.gov Designing MCRs that incorporate the mdpi.comnih.govthiazolo[4,5-c] mdpi.commdpi.comoxazole core or its precursors could provide a streamlined route to highly functionalized and diverse molecular libraries. researchgate.net
| Unconventional Functionalization Pathway | Potential Application to mdpi.comnih.govThiazolo[4,5-c] mdpi.commdpi.comoxazole |
| C-H Bond Functionalization | Direct introduction of functional groups without pre-activation, enabling late-stage diversification. springerprofessional.denih.gov |
| Visible-Light Photoredox Catalysis | Mild and efficient functionalization through radical pathways. mdpi.comnih.gov |
| Multicomponent Reactions (MCRs) | Rapid construction of complex derivatives from simple starting materials in a single step. perusall.comnih.gov |
Integration with Machine Learning and Artificial Intelligence for Synthesis Planning
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. nih.govproquest.com For a novel scaffold like mdpi.comnih.govthiazolo[4,5-c] mdpi.commdpi.comoxazole, these computational tools can be invaluable in accelerating the discovery and development of synthetic routes.
Investigation ofmdpi.comnih.govThiazolo[4,5-c]mdpi.commdpi.comoxazole Derivatives in Advanced Materials Chemistry
Fused heterocyclic compounds are of great interest in materials science due to their unique electronic and photophysical properties. igi-global.com The rigid, planar structure and the presence of multiple heteroatoms in the mdpi.comnih.govthiazolo[4,5-c] mdpi.commdpi.comoxazole core suggest that its derivatives could have applications in advanced materials.
A particularly promising area is in the development of materials for organic light-emitting diodes (OLEDs) . google.comuniss.it The design of novel emitters is a key challenge in OLED technology, and fused heterocyclic systems have shown great potential in this regard. rsc.orgrsc.org By judiciously modifying the substituents on the mdpi.comnih.govthiazolo[4,5-c] mdpi.commdpi.comoxazole scaffold, it may be possible to tune its photophysical properties, such as its emission color and quantum efficiency, making it a candidate for use in next-generation displays and lighting. Spiro-configured compounds incorporating heterocyclic moieties are also being explored to enhance the performance of OLEDs. acs.org
Further Advanced Mechanistic Studies on Complex Transformations
A deep understanding of the reaction mechanisms underlying the synthesis and functionalization of mdpi.comnih.govthiazolo[4,5-c] mdpi.commdpi.comoxazole is essential for the rational design of improved synthetic methods. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations.
Computational studies , such as density functional theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state geometries, and the factors that control selectivity. nih.gov This information can be used to predict the feasibility of new reactions and to optimize existing ones.
Experimental mechanistic studies, such as kinetic analysis, isotopic labeling experiments, and the characterization of reaction intermediates, will also be crucial. nih.gov A thorough understanding of the mechanisms of complex, multi-step reactions, such as cascade or domino reactions leading to the mdpi.comnih.govthiazolo[4,5-c] mdpi.commdpi.comoxazole core, will be a key focus. acs.org The serendipitous rearrangement of oxazole rings to other heterocyclic systems under certain reaction conditions highlights the importance of detailed mechanistic investigations to control and exploit such transformations. researchgate.net
Q & A
Q. Table 1: Key Synthetic Steps for Bis-Thiazolo Derivatives
| Step | Reagents/Conditions | Key Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 1,4-Diacetylphenyl + carbohydrazide | Schiff base | 75–80 | |
| 2 | CS₂, hydrazine hydrate | 1,2,4-Triazole | 65–70 | |
| 3 | Thioglycolic acid, reflux | Thiazolidinone | 60–65 | |
| 4 | Hydroxylamine HCl, KOH | Isoxazoline | 50–55 |
Q. Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) | Nematicidal Activity (% lethality) | Reference |
|---|---|---|---|---|
| 7c | 8.2 | 16.5 | 92% (100 µg/mL) | |
| 12a | 4.5 | 9.0 | 88% (100 µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
